Licoagroside B

Description

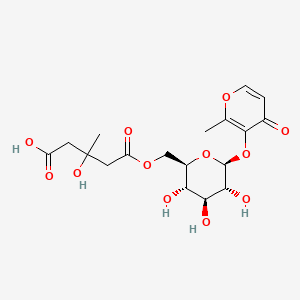

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24O12 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methoxy]pentanoic acid |

InChI |

InChI=1S/C18H24O12/c1-8-16(9(19)3-4-27-8)30-17-15(25)14(24)13(23)10(29-17)7-28-12(22)6-18(2,26)5-11(20)21/h3-4,10,13-15,17,23-26H,5-7H2,1-2H3,(H,20,21)/t10-,13-,14+,15-,17+,18?/m1/s1 |

InChI Key |

WCVUIHQUPRXYKT-RGCIIANRSA-N |

SMILES |

CC1=C(C(=O)C=CO1)OC2C(C(C(C(O2)COC(=O)CC(C)(CC(=O)O)O)O)O)O |

Isomeric SMILES |

CC1=C(C(=O)C=CO1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(C)(CC(=O)O)O)O)O)O |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC2C(C(C(C(O2)COC(=O)CC(C)(CC(=O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Licoagroside B

Isolation from Glycyrrhiza glabra (Licorice)

Licoagroside B has been successfully isolated from Glycyrrhiza glabra, a plant species belonging to the Leguminosae family and commonly known as licorice. nih.govresearchgate.netcabidigitallibrary.orgauctoresonline.org

Research has specifically identified this compound within hairy root cultures of Glycyrrhiza glabra. nih.govcabidigitallibrary.orgresearchgate.net Hairy root culture is a biotechnology method used to grow plant roots in a sterile environment, which often enhances the production of secondary metabolites. In these cultures, this compound was isolated from the glycosidic fraction of the root extracts. nih.govresearchgate.netcabidigitallibrary.orgauctoresonline.org This indicates that the compound is synthesized and stored within the root tissues of the plant.

Presence in Ononis arvensis L.

The presence of this compound has been verified in Ononis arvensis L. (restharrow), another member of the Leguminosae family. researchgate.netelte.hu Its structure in this plant was corroborated using Nuclear Magnetic Resonance (NMR) experiments. researchgate.netelte.husemmelweis.hu

In Ononis arvensis, this compound has been detected in both the roots and the aerial parts of the plant. researchgate.netelte.hu A detailed phytochemical analysis using high-resolution tandem mass spectrometry was conducted to investigate the distribution of various compounds, confirming the presence of this compound in both sections of the plant. researchgate.netelte.hu

Identification in Herniaria glabra L. and Related Genera

This compound is a constituent of Herniaria glabra L. (smooth rupturewort). researchgate.neta-z.luresearchgate.netnih.gov Further studies have shown it to be a common component shared among other species within the same genus, including Herniaria polygama and Herniaria incana. lablcbosn.comnih.govmdpi.com

The phytochemical investigation of Herniaria glabra marked the first time this compound was identified within the Herniaria genus and, more broadly, within the entire Caryophyllaceae family. researchgate.neta-z.lunih.govscience.gov This discovery expanded the known botanical distribution of this particular maltol (B134687) glycoside.

Occurrence in Other Plant Species

Beyond the aforementioned species, this compound has been identified in several other plants:

Cocoa (Theobroma cacao) : The compound, also referred to as HMG gluc D in some studies, has been identified in cocoa beans. acs.orgacs.org

Carrot (Daucus carota) : Although not previously identified in this species, recent metabolomic analysis has reported the presence of this compound in two carrot cultivars, 'Afalon' and 'Cortina'. mdpi.com

Soybean (Glycine max) : The LOTUS natural products database reports the occurrence of this compound in soybean. nih.gov

Sea Lavender (Limonium algarvense) : This halophytic species has been found to contain this compound. mdpi.com

Data Tables

Table 1: Botanical Distribution of this compound

| Plant Species | Family | Plant Part(s) / System | Reference(s) |

|---|---|---|---|

| Glycyrrhiza glabra | Leguminosae | Hairy Root Cultures | nih.gov, cabidigitallibrary.org, auctoresonline.org, researchgate.net |

| Ononis arvensis L. | Leguminosae | Roots, Aerial Parts | researchgate.net, elte.hu |

| Herniaria glabra L. | Caryophyllaceae | Whole Plant | researchgate.net, a-z.lu, nih.gov |

| Herniaria polygama J. Gay | Caryophyllaceae | Whole Plant | lablcbosn.com, nih.gov |

| Herniaria incana Lam. | Caryophyllaceae | Herb | lablcbosn.com, nih.gov |

| Theobroma cacao | Malvaceae | Beans | acs.org, acs.org |

| Daucus carota | Apiaceae | Root | mdpi.com |

| Glycine max | Leguminosae | Not Specified | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Licoagrodin |

| Licoagrochalcone B |

| Licoagrochalcone C |

| Licoagrochalcone D |

| Licoagroaurone |

| Licochalcone C |

| Kanzonol Y |

| Glyinflanin B |

| Glycyrdione A |

| Licoagroside A |

| Ononin |

| Calycosin 7-O-glucoside |

| Wistin |

| Vicenin-2 |

| Afrormosin 7-O-(6"-malonylglucoside) |

| Isoschaftoside |

| Tachioside |

| Isotachioside |

| Apiorutin |

| Rutin |

| Narcissin |

| Benzyl β-gentiobioside |

| Falcarinol |

| Trihydroxyoctadecenoic acid |

| Eremofrullanolide |

| Ferulic acid |

| p-Coumaroyl-4-O-hexoside |

| cis-3-Feruloyl quinic acid |

| trans-4-Feruloyl quinic acid |

| Quercetin-3-O-hexoside |

| Nicotiflorin |

Influence of Environmental Factors on Accumulation

The synthesis and accumulation of secondary metabolites like this compound in plants are significantly influenced by environmental conditions, including both abiotic and biotic stresses. koha-ptfs.co.ukdergipark.org.tr Plants alter their chemical composition to adapt to adverse surroundings, which can lead to variations in the concentration of specific compounds. dergipark.org.trresearchgate.net Research findings have demonstrated that agricultural practices and environmental stressors directly impact the levels of this compound in certain plants.

Salinity Stress: In the halophyte Limonium algarvense (sea lavender), salinity levels have a marked effect on the metabolomic profile. A study comparing sea lavender cultivated with freshwater versus saline aquaculture effluents found that the relative abundance of this compound was substantially higher in plants irrigated with saline water (300 mM NaCl) compared to those grown in freshwater. mdpi.com This suggests that salt stress promotes the accumulation of this compound, potentially as part of the plant's defense mechanism to mitigate stress conditions. mdpi.com

Agricultural Practices: In carrots (Daucus carota), farming systems and cultivation techniques have been shown to affect this compound levels. A study assessing carrots from organic, integrated, and conventional farming systems found that these practices, which differ in fertilization and pesticide use, led to differentiable metabolomic fingerprints. mdpi.com Seeding density was identified as a particularly influential factor. In the 'Afalon' carrot cultivar, higher levels of this compound were detected when a higher seeding density was used. mdpi.comresearchgate.net Conversely, the effect of seeding density was less pronounced in the 'Cortina' cultivar. mdpi.com This indicates an interaction between genetic factors (cultivar type) and environmental/agronomic factors (seeding density) in determining the final concentration of this compound. mdpi.com

Drought Stress: While direct studies on this compound under drought are limited, research on Glycyrrhiza uralensis (a related licorice species) under drought conditions showed significant changes in the accumulation of flavonoids and other secondary metabolites. nih.gov Drought stress generally triggers a response in plants, leading to the altered synthesis of various compounds that may help in coping with oxidative stress and other physiological challenges. nih.goviomcworld.org This suggests that water availability is a critical environmental factor that could potentially influence this compound accumulation in producing plants.

The following table details the observed effects of specific environmental factors on this compound accumulation based on available research.

Table 2: Research Findings on Environmental Influence on this compound

| Plant Species | Environmental Factor | Cultivar/Condition | Observed Effect on this compound |

|---|---|---|---|

| Limonium algarvense | Salinity | Freshwater Irrigation | Low Relative Abundance (+) |

| Limonium algarvense | Salinity | 300 mM NaCl Irrigation | High Relative Abundance (+++) |

| Daucus carota | Seeding Density | 'Afalon' - Higher Density | Higher Levels Detected |

Methodologies for Isolation and Structural Characterization of Licoagroside B

Advanced Extraction and Fractionation Techniques

The initial step in studying Licoagroside B involves its extraction from plant material, followed by fractionation to enrich the compound of interest. Researchers have employed various methods, often in combination, to achieve efficient extraction.

A common approach involves the use of polar solvents to extract this compound from its natural sources. For instance, in the case of Sophora tonkinensis, a 50% ethanol (B145695) solution has been utilized for extraction at an elevated temperature of 80°C. acs.org Similarly, for the isolation from Ononis arvensis, a 70% aqueous methanol (B129727) solution was used, aided by an ultrasonic bath for 10 minutes at 25°C to enhance extraction efficiency. elte.hu The use of hairy root cultures of Glycyrrhiza glabra has also been a source for this compound, where a methanol extract is partitioned between ethyl acetate (B1210297) and water, with the compound remaining in the aqueous layer. sci-hub.se

Following the initial extraction, fractionation is crucial to separate this compound from the multitude of other extracted compounds. This is often achieved through column chromatography. For example, the aqueous fraction from Glycyrrhiza glabra hairy root cultures was applied to a Diaion HP-20 column and eluted with a water-methanol gradient. sci-hub.se In studies on Sophora tonkinensis, a combination of medium-pressure liquid chromatography (MPLC) with RP-C18 silica (B1680970) gel and Sephadex LH-20 column chromatography has been employed for fractionation. acs.org

While direct applications of some of the most advanced extraction techniques to this compound are not extensively documented, methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are increasingly used for the extraction of similar bioactive compounds from plant materials. itjfs.comresearchgate.netajgreenchem.com These techniques offer advantages such as reduced solvent consumption, shorter extraction times, and higher efficiency. For example, UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. itjfs.cominternational-agrophysics.org MAE employs microwave energy to heat the solvent and plant matrix, leading to cell rupture and the release of target compounds. researchgate.net SFE, often using supercritical CO2, provides a "green" alternative by using a non-toxic, easily removable solvent. ajgreenchem.commdpi.com The application of these advanced methods could potentially optimize the extraction of this compound in future studies.

Spectroscopic Approaches for Structure Elucidation

Once a purified sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. The ¹³C NMR spectrum reveals the number of carbon atoms and their functionalities. In the case of this compound, NMR spectra show signals corresponding to a 3-hydroxy-3-methylglutaric acid (HMG) group, a 3-hydroxy-2-methyl-γ-pyrone (maltol) group, and a β-D-glucopyranose unit. mdpi.com

2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for determining how these different moieties are connected. For example, a cross-peak in the HMBC spectrum between the anomeric proton of the glucose unit and a carbon atom of the maltol (B134687) moiety confirms the linkage between these two parts. mdpi.com Further HMBC correlations can establish the attachment of the HMG group to the glucopyranosyl moiety. mdpi.com The full assignment of all signals in the NMR spectra is achieved through a combination of various techniques including ¹H-¹H COSY, HMQC, and HMBC experiments. uit.no

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment (HR-FAB) mass spectrometry are commonly used.

These methods provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, the molecular formula has been established as C₁₈H₂₄O₁₂. elte.humdpi.com The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is a key piece of data obtained from HRMS. mdpi.com Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragments of the constituent parts, such as the maltol and hydroxy-methyl-glutaric acid residues. elte.hu

Chromatographic Separation Techniques

Chromatography is indispensable for the purification of this compound from the crude extracts and fractions. High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique due to its high resolution and efficiency.

Both analytical and preparative scale HPLC are used. Analytical HPLC is used to monitor the presence and purity of this compound in different fractions, while preparative or semi-preparative HPLC is used for the final isolation of the pure compound. acs.orgsci-hub.se

The separation is typically achieved using reversed-phase (RP) columns, such as C18 columns. acs.orgelte.hu A gradient elution system is often employed, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. Common mobile phases consist of mixtures of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. acs.orgelte.hu The elution of this compound is monitored using a detector, such as a UV detector, which measures the absorbance of the compound at a specific wavelength. sci-hub.se

Biosynthesis and Metabolic Pathways of Licoagroside B

Precursor Compounds and Enzymatic Transformations

The assembly of Licoagroside B is a multi-step process that draws upon precursors from carbohydrate, amino acid, and lipid metabolism. The core structure results from the formal condensation of two key intermediates: 2-methyl-4-oxo-4H-pyran-3-yl beta-D-glucopyranoside and 3-hydroxy-3-methylglutaric acid (HMG). nih.gov This indicates three primary precursor molecules: maltol (B134687), a glucose unit, and HMG.

Precursor Origins:

3-Hydroxy-3-methylglutaric acid (HMG): This dicarboxylic acid is an intermediate in the catabolism of the branched-chain amino acid leucine. rupahealth.com In this pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is cleaved by the enzyme HMG-CoA lyase to produce acetyl-CoA and acetoacetate. nih.gov HMG-CoA itself is a central molecule in plant metabolism, also serving as a key precursor in the mevalonate (B85504) (MVA) pathway for the biosynthesis of isoprenoids. nih.gov

Maltol (3-hydroxy-2-methyl-4-pyrone): The precise biosynthetic pathway for maltol in plants is not fully elucidated. However, studies suggest that, like other furanones and pyranones, it may be derived from phosphorylated carbohydrates. usp.br It is found naturally in many plant sources and can exist in a glucosylated form. researchgate.netacs.org

Glucose: As one of the most fundamental molecules in biology, glucose is readily available from the central carbohydrate metabolism of the plant, primarily derived from photosynthesis.

Enzymatic Transformations: The biosynthesis of this compound from these precursors is believed to occur through a sequence of enzymatic reactions, primarily glycosylation and acylation.

Glycosylation of Maltol: The first major step is the attachment of a glucose molecule to the maltol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a sugar moiety from an activated donor, typically UDP-glucose, to an acceptor molecule. nih.gov This results in the formation of a maltol glucoside, specifically 2-methyl-4-oxo-4H-pyran-3-yl beta-D-glucopyranoside. nih.gov

Acylation of Maltol Glucoside: The final step involves the esterification of the glucose moiety with 3-hydroxy-3-methylglutaric acid. This reaction is catalyzed by an acyltransferase . This type of enzyme facilitates the transfer of an acyl group (in this case, the 3-hydroxy-3-methylglutaroyl group, likely from an activated HMG-CoA thioester) to an acceptor, which is the hydroxyl group at the C-6 position of the glucose unit in the maltol glucoside. nih.gov

The table below summarizes the key components of the biosynthetic pathway.

Table 1: Precursors and Enzymes in this compound Biosynthesis

| Component | Role in Biosynthesis | Metabolic Origin |

|---|---|---|

| 3-Hydroxy-3-methylglutaric acid (HMG) | Acyl donor moiety | Leucine catabolism / Isoprenoid pathway (via HMG-CoA) |

| Maltol | Aglycone core | Carbohydrate metabolism (postulated) |

| Glucose | Glycosidic sugar unit | Central carbohydrate metabolism |

| Glycosyltransferase (UGT) | Enzyme | Catalyzes the attachment of glucose to maltol |

| Acyltransferase | Enzyme | Catalyzes the attachment of HMG to the glucose moiety |

Maltol Glycoside Biosynthesis Investigations

This compound belongs to the broader class of maltol glycosides. Investigations into the occurrence of these compounds have been facilitated by advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). Such studies have identified this compound and related compounds in various plant tissues.

For instance, this compound was first isolated and characterized from hairy root cultures of Glycyrrhiza glabra. ebi.ac.uk Hairy root cultures are a valuable tool for studying secondary metabolite biosynthesis as they represent a stable and controlled system for producing plant chemicals. researchgate.net More recent metabolomic studies have confirmed its presence in other species, including chickpea (Cicer arietinum) and cocoa beans (Theobroma cacao). rsc.orgacs.org The presence of maltol glycosides like this compound and its isomer, tachioside, across different plant families implies that the enzymatic machinery for their synthesis—specifically the maltol-accepting glycosyltransferases—is not exceptionally rare in the plant kingdom. ebi.ac.uk However, the specific enzymes responsible for the synthesis of this compound have not yet been isolated and characterized in vitro. oup.com

Saccharolipid Pathway Delineation

This compound is classified within the chemical class of saccharolipids. hmdb.ca This classification is based on its distinct molecular architecture. Saccharolipids are defined as compounds where fatty acids or related lipid-like molecules are linked directly to a sugar backbone, creating structures that can be compatible with membrane bilayers. hmdb.ca

In the structure of this compound, the sugar backbone is provided by the beta-D-glucopyranoside unit. The lipid-like component is 3-hydroxy-3-methylglutaric acid, a dicarboxylic acid derived from pathways related to lipid and amino acid metabolism. nih.gov The HMG molecule is joined to the C-6 hydroxyl group of the glucose sugar via an ester linkage, which is a characteristic feature of this class of compounds. This is distinct from many other glycolipids where the fatty acid is attached via a glycosidic bond to the anomeric carbon of the sugar. The term "saccharolipid pathway" in this context refers more to the assembly of this specific structural class of molecule rather than a single, continuous metabolic sequence. It highlights the convergence of carbohydrate chemistry (the glycoside) and lipid-derived components (the HMG acyl group).

Genetic and Proteomic Aspects of this compound Accumulation

Understanding the genetic and proteomic basis for the accumulation of this compound is an ongoing area of research, primarily driven by "omics" technologies. Transcriptomics (the study of gene expression), proteomics (the study of proteins), and metabolomics (the study of metabolites) allow scientists to correlate the accumulation of specific compounds with the expression of candidate genes and the presence of their corresponding enzymes.

A notable investigation into the molecular changes during the germination of cocoa beans utilized an untargeted metabolomics approach. This study revealed that this compound (referred to as HMG glucoside B) was one of the most significantly up-regulated compounds in germinated beans compared to non-germinated ones. acs.org This finding strongly suggests that the genes and enzymes involved in its biosynthetic pathway are activated during the germination process. While the specific genes were not identified in that study, it provides a clear physiological context in which to search for them.

Further research in related plants, such as licorice (Glycyrrhiza uralensis), has used integrated transcriptomic, proteomic, and metabolomic analyses to identify genes and proteins involved in the biosynthesis of other secondary metabolites like flavonoids and triterpenoids, especially under stress conditions like drought. mdpi.com Similar methodologies could be applied to pinpoint the specific glycosyltransferase and acyltransferase genes responsible for this compound synthesis by looking for genes whose expression patterns are highly correlated with the accumulation of this compound.

Preclinical Pharmacological Investigations of Licoagroside B

Antioxidant Activity Research

The capacity of Licoagroside B to counteract oxidative stress has been evaluated in models simulating physiological conditions.

Research has demonstrated the antioxidant effects of this compound in human blood plasma subjected to peroxynitrite-induced oxidative stress. researchgate.net Peroxynitrite is a potent and damaging reactive nitrogen species that can induce both oxidative and nitrative stress, leading to damage of crucial biomolecules like proteins and lipids.

In this in vitro model, this compound was shown to mitigate several key markers of molecular damage. researchgate.netglobalresearchonline.net It partially reduced the oxidation of thiol groups in plasma proteins and decreased the nitration of tyrosine residues, a hallmark of nitrative damage. researchgate.net Furthermore, the compound was effective in lowering plasma lipid peroxidation. researchgate.net These findings indicate that this compound can protect important biological components from damage inflicted by potent oxidizing agents. researchgate.netkoha-ptfs.co.uk

Table 1: Antioxidant Effects of this compound in a Peroxynitrite-Induced Oxidative Stress Model

| Biomarker of Oxidative/Nitrative Stress | Effect Observed with this compound | Model System | Citation |

|---|---|---|---|

| Protein Thiol Group Oxidation | Partial Reduction | Human Blood Plasma | researchgate.net |

| Protein Tyrosine Nitration | Partial Reduction | Human Blood Plasma | researchgate.net |

| Lipid Peroxidation | Decreased | Human Blood Plasma | researchgate.net |

| Non-enzymatic Antioxidant Capacity | Enhanced | Human Blood Plasma | researchgate.net |

The protective actions of this compound appear to be linked to its ability to bolster the body's inherent, non-enzymatic antioxidant defenses. In studies using human blood plasma, it was observed that this compound enhanced the total non-enzymatic antioxidant capacity of the plasma. researchgate.net This suggests that the compound may work by directly scavenging harmful free radicals or by regenerating other endogenous antioxidants.

Phenolic compounds, a broad class to which this compound is related, are known to exert their antioxidant effects through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant enzymes. phcogj.com While specific studies on the detailed cellular pathways modulated by isolated this compound, such as the Nrf2-ARE pathway, are not extensively documented, its demonstrated ability to reduce oxidative damage in a complex biological medium like blood plasma points to a significant protective potential. researchgate.netphcogj.com Notably, in the conducted in vitro assays, this compound did not exhibit cytotoxicity towards peripheral blood mononuclear cells (PBMCs). researchgate.net

Anti-Inflammatory Effects

The potential for this compound to modulate inflammatory processes has been explored, primarily through studies on plant extracts that contain this compound among other active metabolites.

The anti-inflammatory properties of purified extracts from Herniaria species, which are known to contain this compound, have been evaluated using in vitro models. researchgate.net One such model involves the use of peripheral blood mononuclear cells (PBMCs) stimulated with concanavalin (B7782731) A to induce an inflammatory response. koha-ptfs.co.ukresearchgate.net Another common method involves measuring the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). researchgate.net

Investigations into purified extracts from Herniaria glabra, containing this compound, have provided insights into the potential modulation of inflammatory mediators. researchgate.net While these extracts did not show inhibitory effects on the enzymes COX-1 and COX-2, they did demonstrate an ability to reduce the release of specific pro-inflammatory cytokines from stimulated PBMCs. researchgate.net

Specifically, the extracts were found to partly suppress the release of Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net This suggests a potential mechanism of action that involves the upstream regulation of the cellular inflammatory response rather than direct enzyme inhibition. researchgate.net

Table 2: Effects of Herniaria Purified Extracts (Containing this compound) on Inflammatory Mediators

| Inflammatory Mediator | Effect Observed | Model System | Citation |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | No Inhibition | In Vitro Enzyme Assay | researchgate.net |

| Cyclooxygenase-2 (COX-2) | No Inhibition | In Vitro Enzyme Assay | researchgate.net |

| Interleukin-2 (IL-2) | Partial Reduction in Release | Concanavalin A-stimulated PBMCs | researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Partial Reduction in Release | Concanavalin A-stimulated PBMCs | researchgate.net |

Antiviral Potential (In Silico Studies)

In silico methods, such as molecular docking, are computational techniques used in drug discovery to predict how a molecule might bind to a specific protein target, such as a viral enzyme. globalresearchonline.netphcogj.com These simulation-based technologies are instrumental in the initial screening of compounds to identify potential candidates for further in vitro and in vivo testing. nih.govjppres.com While in silico studies have been conducted on numerous natural compounds, including many from the Glycyrrhiza (licorice) genus from which related compounds are sourced, specific molecular docking or other computational studies focusing exclusively on the antiviral potential of this compound are not extensively reported in the currently available scientific literature. globalresearchonline.netnih.gov Further research is required to explore and validate any potential antiviral activity of this specific compound using computational models.

Molecular Docking Investigations with Viral Targets

Molecular docking is a computational technique used in drug discovery to predict how a small molecule, or ligand, binds to a receptor, such as a protein. e3s-conferences.org This method helps to estimate the binding affinity and orientation of the ligand within the protein's binding site, providing insights into potential therapeutic candidates at a lower cost and in less time than traditional screening. e3s-conferences.org The process often involves defining a search space on the target protein, which can be the entire protein (blind docking) or a specific binding site (focused docking). researchgate.net The main protease (Mpro) of viruses is a frequently studied target for antiviral drugs because of its crucial role in viral replication and transcription. fortunejournals.com

In the context of this compound, in silico studies have explored its potential against viral targets. One study identified this compound as a component of Glycyrrhiza glabra extracts and noted its investigation as a potential inhibitor of the human adenovirus. researchgate.net Computational analyses, such as molecular docking, are essential for evaluating the potential of natural compounds like this compound as antiviral agents by predicting their interaction with key viral proteins. fortunejournals.comnih.gov The binding energy, calculated in kcal/mol, is a key metric in these studies, with lower values typically indicating a more stable and favorable interaction between the ligand and the target protein. researchgate.net

Neuropathic Pain Research Context

This compound has been identified as a bioactive constituent of Glycyrrhiza glabra (licorice) in the context of network pharmacology studies aimed at understanding treatments for neuropathic pain. ijpsonline.comijpsonline.com Neuropathic pain is a complex condition involving multiple dysfunctional pathways, including ion channels, neurotransmitters, and inflammatory mediators. ijpsonline.comijpsonline.com Network pharmacology is an emerging approach that investigates how multiple compounds in a medicinal plant extract, like licorice, can act on numerous targets within the body. ijpsonline.comijpsonline.com

In one such study, this compound was listed among 36 bioactive compounds from G. glabra analyzed for their potential to interact with targets related to the pathophysiology of neuropathic pain. ijpsonline.com The study used databases to connect these compounds to their biological targets and associated pathways, constructing a network to visualize these complex interactions. ijpsonline.com While direct preclinical tests on this compound for neuropathic pain were not detailed, its inclusion in this network pharmacology analysis places it within the scope of compounds of interest for further exploration in this therapeutic area. ijpsonline.comijpsonline.com Extracts from licorice containing these compounds have shown beneficial effects in preclinical models of neuropathic pain. ijpsonline.comijpsonline.com

General Preclinical Efficacy in Animal Models

The use of animal models is a cornerstone of preclinical research to assess the efficacy and biological action of new therapeutic compounds before human trials. nih.govnih.gov These models aim to mimic human diseases, although differences in physiology and skin architecture mean that results must be interpreted with caution. nih.govnih.gov Common models include mice, rats, rabbits, and pigs, with the choice depending on the specific research question and the need to mimic conditions like impaired or chronic wound healing. nih.govmdpi.com

Wound Healing Studies in Animal Models

This compound has been identified as a constituent in studies evaluating the wound healing properties of Glycyrrhiza glabra extracts in animal models. nih.gov Research has utilized a cutaneous wound model in Wistar rats to assess the therapeutic effects of these extracts. nih.gov In such studies, excisional wounds are created, and the rate of wound closure and other healing parameters are monitored over time. nih.govscielo.br

One review highlighted a study where a UPLC-PDA-MS/MS analysis of a G. glabra root extract identified this compound among numerous other flavonoids and glycosides. nih.gov This extract was investigated for its efficacy in an in vivo cutaneous wound model in Wistar rats, demonstrating the relevance of its components, including this compound, to the observed therapeutic effects. nih.gov The complexity of the wound healing process, which involves inflammation, proliferation, and remodeling, necessitates the use of well-defined animal models to evaluate the potential of such compounds. nih.gov

Investigation in Other Disease Models

This compound has been isolated from plant sources that are under investigation for a variety of therapeutic applications beyond wound healing. It was identified in the glycosidic fraction of hairy root cultures of Glycyrrhiza glabra. researchgate.netwho.int These cultures are studied for the production of secondary metabolites, and the plant itself is known for its traditional use in treating liver ailments, ulcers, and diabetes. researchgate.netwho.int

Furthermore, this compound has been isolated from Herniaria species, which have been studied for their antioxidant and anti-inflammatory properties. mdpi.com Research indicated that this compound, along with other phenolic compounds from Herniaria glabra, possesses considerable antioxidant effects and may help prevent oxidative and nitrative damage. mdpi.com This suggests a potential role for this compound in mitigating inflammatory processes. mdpi.com

Other Reported Biological Activities

Beyond its role in specific disease models, this compound has been associated with other biological activities, primarily antioxidant effects. It has been identified as a maltol (B134687) glycoside isolated from the glycosidic fraction of Glycyrrhiza glabra. auctoresonline.orgauctoresonline.org Studies on extracts containing this compound have pointed towards antioxidant activity. mdpi.com

Specifically, research on phenolic metabolites from Herniaria species highlighted this compound as having antioxidant properties that could prevent damage caused by peroxynitrite, a potent oxidant. mdpi.com In a different context, a molecular docking study investigated numerous phytochemicals from popular herbal supplements for their ability to bind to human estrogen receptors. e-lactancia.org While the study focused on the aglycone of the related compound Licoagroside A, it noted that licorice (Glycyrrhiza glabra), a source of this compound, contained 26 compounds that docked strongly with the estrogen receptor, suggesting a potential area for further investigation for its constituents. e-lactancia.org

Mechanistic Studies of Licoagroside B S Biological Actions

Molecular Target Identification and Validation

Direct experimental identification and validation of specific molecular targets for Licoagroside B are not yet extensively documented in peer-reviewed literature. Most of the current understanding comes from predictive in silico models rather than direct binding assays.

Network pharmacology studies have predicted several potential protein targets for this compound. In an analysis aimed at identifying anticancer compounds for colorectal cancer, this compound was predicted to interact with multiple protein targets. researchgate.net These computational approaches suggest potential interactions but await experimental validation through methods such as surface plasmon resonance (SPR), cellular thermal shift assays (CETSA), or other direct binding studies.

Pathway Elucidation in Cellular Models

The effects of this compound on cellular pathways have primarily been investigated through the study of plant extracts known to contain the compound. These studies provide correlational evidence for its activity in various cellular models.

One study evaluated the anti-inflammatory properties of purified extracts from three Herniaria species, which contain this compound. nih.gov When tested on peripheral blood mononuclear cells (PBMCs), the extracts demonstrated an ability to reduce the release of key pro-inflammatory cytokines, suggesting a potential role in modulating cellular inflammatory responses. nih.gov Specifically, the purified extract from H. glabra was noted as the most efficient suppressor of the inflammatory response in PBMCs among the tested extracts. nih.gov

Another investigation into a traditional Chinese medicine formula, Qing-Re-Hua-Shi Decoction (which contains this compound), observed regulatory effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model. nih.gov This suggests an influence on pathways relevant to intestinal inflammation. However, because these studies use complex mixtures, the effects cannot be solely attributed to this compound.

| Source Material | Cellular Model | Observed Effect | Reference |

|---|---|---|---|

| Purified extracts from Herniaria species (containing this compound) | Peripheral Blood Mononuclear Cells (PBMCs) | Reduced release of Interleukin 2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |

| Qing-Re-Hua-Shi Decoction (containing this compound) | DSS-induced colitis model | Modulation of pathways related to intestinal inflammation | nih.gov |

Interaction with Signaling Cascades

Evidence suggests that this compound may be involved in the modulation of critical intracellular signaling cascades, primarily those linked to inflammation and cellular stress. This information is largely derived from studies on multi-component extracts and computational predictions.

| Signaling Cascade | Study Context | Observed Effect of Extract/Formula | Reference |

|---|---|---|---|

| TLR4/NF-κB/MAPK | Analysis of Sophora tonkinensis extract | Suppression of the signaling pathway | acs.orgacs.org |

| PI3K/AKT | Analysis of Qing-Re-Hua-Shi Decoction | Significant regulation of the pathway | nih.gov |

| NF-κB | Analysis of Qing-Re-Hua-Shi Decoction | Significant regulation of the pathway | nih.gov |

| MAPK | Analysis of Qing-Re-Hua-Shi Decoction | Significant regulation of the pathway | nih.gov |

In Silico Mechanistic Predictions (e.g., Network Pharmacology)

In silico approaches, particularly network pharmacology, have provided the most detailed predictions regarding the mechanisms of this compound. These computational methods use databases of biological interactions to forecast the targets and pathways a compound is likely to affect.

A network pharmacology study evaluating constituents of Glycyrrhiza glabra for activity against neuropathic pain included this compound as one of the plant's bioactive compounds, suggesting its potential involvement in pathways related to pain and neuro-inflammation. ijpsonline.comijpsonline.com

More specifically, a systems biology and virtual screening study investigating natural compounds against colorectal cancer identified this compound as a compound of interest. researchgate.net The network analysis predicted that this compound interacts with several protein targets implicated in cancer pathology. researchgate.net These predicted targets include key enzymes and signaling proteins that are crucial in cell proliferation, metastasis, and inflammation.

| Predicted Protein Target | Associated Disease/Process (from study) | Method of Prediction | Reference |

|---|---|---|---|

| MAPK1 (Mitogen-activated protein kinase 1) | Colorectal Cancer | Network Pharmacology / Drug-Target Network Analysis | researchgate.net |

| MAPK8 (Mitogen-activated protein kinase 8) | Colorectal Cancer | Network Pharmacology / Drug-Target Network Analysis | researchgate.net |

| CTSB (Cathepsin B) | Colorectal Cancer | Network Pharmacology / Drug-Target Network Analysis | researchgate.net |

| MIF (Macrophage migration inhibitory factor) | Colorectal Cancer | Network Pharmacology / Drug-Target Network Analysis | researchgate.net |

| DPP4 (Dipeptidyl peptidase-4) | Colorectal Cancer | Network Pharmacology / Drug-Target Network Analysis | researchgate.net |

| General Neuropathic Pain Targets | Neuropathic Pain | Network Pharmacology | ijpsonline.comijpsonline.com |

Structure Activity Relationship Sar Studies of Licoagroside B and Analogues

Structural Determinants of Biological Potency

Licoagroside B is a complex molecule, and its biological activity is determined by the interplay of its distinct structural components: the maltol (B134687) group, the glucose moiety, and the 3-hydroxy-3-methylglutaric acid (HMG) substituent. The potency of this compound is likely influenced by the following structural features:

The Maltol Group: The pyranone ring of maltol is a key feature. Modifications to this ring, such as the position and nature of substituents, could significantly impact the molecule's interaction with biological targets. The methyl group on the pyranone ring may also play a role in its activity.

The Glycosidic Linkage: The β-D-glucopyranoside linkage connects the maltol aglycone to the HMG-containing sugar moiety. The nature and stereochemistry of this linkage are often critical for the biological activity of glycosides. Altering this linkage could affect the molecule's solubility, stability, and ability to bind to target receptors.

The 3-hydroxy-3-methylglutaric acid (HMG) Substituent: This dicarboxylic acid monoester is a distinctive feature of this compound. The presence of both a hydroxyl and a carboxyl group in this substituent offers multiple points for potential interactions with biological molecules. The length and flexibility of this acyl chain could also be determinants of biological potency.

While no specific studies on the synthesis and biological evaluation of a series of this compound analogues were found in the reviewed literature, a hypothetical SAR study could involve the modifications shown in the table below to probe the importance of each structural component.

| Structural Component | Potential Modification | Hypothesized Impact on Activity |

|---|---|---|

| Maltol Group | Substitution on the pyranone ring | Alteration of electronic properties and steric hindrance, potentially affecting target binding. |

| Glycosidic Linkage | Change from β- to α-anomer | Modification of the three-dimensional structure, likely reducing or altering biological activity. |

| Sugar Moiety | Replacement of glucose with other monosaccharides | Changes in polarity and stereochemistry of hydroxyl groups, impacting solubility and target interaction. |

| HMG Substituent | Esterification or amidation of the free carboxyl group | Modification of charge and hydrogen bonding capacity, which could alter target affinity and cell permeability. |

Comparison with Related Glycosides and Saccharolipids

This compound can be compared with other naturally occurring glycosides and saccharolipids to infer potential SAR trends.

Maltol Glycosides: Other glycosides of maltol have been isolated from various natural sources. For instance, Tunicoside B, a maltol glycoside from Dianthus superbus, has demonstrated anti-inflammatory activity. researchgate.net A comparative study of the biological activities of this compound and other maltol glycosides could reveal the specific contribution of the HMG substituent to its biological profile. The presence of this unique acyl chain in this compound distinguishes it from many other known maltol glycosides.

Saccharolipids: this compound is classified as a saccharolipid, a class of compounds where fatty acids are linked to a sugar backbone. hmdb.ca These molecules are known to be compatible with membrane bilayers. The biological activities of saccharolipids can vary widely depending on the nature of both the sugar and the lipid-like component. A comparison of this compound with other saccharolipids could provide insights into how the specific combination of maltol, glucose, and HMG contributes to its biological function, particularly in relation to cell membrane interactions.

The table below presents a hypothetical comparison of this compound with other related compounds, highlighting the structural differences that could lead to variations in biological activity.

| Compound | Aglycone | Sugar Moiety | Acyl Group | Potential Biological Activity Difference |

|---|---|---|---|---|

| This compound | Maltol | β-D-glucose | 3-hydroxy-3-methylglutaric acid | The HMG moiety may confer specific interactions with target proteins. |

| Generic Maltol Glucoside | Maltol | β-D-glucose | None | Lacks the extended acyl chain, likely resulting in different solubility and target binding. |

| A Simple Saccharolipid | - | Various (e.g., glucosamine) | Various fatty acids | The nature of the fatty acid chain (length, saturation) significantly impacts membrane interaction and biological activity. |

Computational Approaches in SAR Analysis

In the absence of extensive experimental SAR data for this compound, computational methods serve as powerful tools to predict its biological activities and guide the design of new analogues.

Molecular Docking: This technique can be used to predict the binding orientation of this compound to a specific protein target. By modeling the interactions between the compound and the active site of a receptor, researchers can identify key amino acid residues involved in binding. This information can then be used to design modifications to this compound that could enhance its binding affinity and, consequently, its biological activity. For example, if a hydroxyl group on the glucose moiety is found to form a crucial hydrogen bond with the target, analogues could be designed to optimize this interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its hypothetical analogues, a QSAR model could be developed by calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with a measured biological activity. Such a model could then be used to predict the activity of newly designed analogues before their synthesis, thus saving time and resources.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. By analyzing the structure of this compound and comparing it with other active compounds, a pharmacophore model could be generated. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are crucial for its biological activity. This approach is valuable for virtual screening of compound libraries to identify new molecules with similar activity profiles.

These computational approaches, while predictive in nature, can provide valuable guidance for future experimental SAR studies on this compound and its analogues, ultimately leading to a better understanding of its therapeutic potential.

Chemical Synthesis and Semisynthesis Strategies for Licoagroside B

Semisynthetic Modification for Enhanced Activity or Specificity

Similarly, there is no available research on the semisynthetic modification of Licoagroside B. This process would typically involve isolating the natural compound and then chemically altering specific functional groups to potentially enhance its biological activity or target specificity. The absence of such studies suggests that this area of research for this compound remains unexplored.

Derivatization Strategies for Analogues

The development of derivatization strategies to create analogues of this compound has not been a focus of published research. Creating analogues could be a valuable approach to understanding the structure-activity relationships of this compound. However, without established synthetic or semisynthetic pathways, the systematic production of a library of this compound derivatives is not currently feasible.

Advanced Analytical Methodologies for Licoagroside B Research and Quantification

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of natural products like Licoagroside B. This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry, making it ideal for profiling and quantifying compounds in intricate mixtures.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and Quadrupole Time-of-Flight (QTOF) mass spectrometer using Electrospray Ionization (ESI) in high-resolution mode (HRMS) is a premier technique for comprehensive chemical profiling. mdpi.comnih.gov This system provides rapid and high-resolution separations, UV-Vis spectral data, and accurate mass measurements, which together facilitate the unambiguous identification of known compounds and the tentative characterization of novel ones.

In several studies, UHPLC-DAD-QTOF-ESI-HRMS has been employed to identify this compound in various plant species. For instance, it was identified in the purified extracts of three Herniaria species, where it was one of the nine common non-saponin metabolites shared among them. mdpi.comnih.gov The technique has also been used for the metabolomic analysis of soy by-products, where this compound was tentatively identified in extracts from soy branches, leaves, pods, roots, and soybeans. csic.es Similarly, research on carrot varieties utilized UHPLC-Q-TOF-MS to identify this compound as a discriminating compound between cultivars. mdpi.com The high mass accuracy of QTOF-MS allows for the determination of the elemental composition, with the measured mass for the [M-H]⁻ ion of this compound being approximately 431.1201, corresponding to the molecular formula C₁₈H₂₄O₁₂. mdpi.comrsc.org

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique widely used in metabolomics to identify and quantify specific metabolites that differentiate between sample groups. mdpi.commdpi.com This approach has been instrumental in identifying this compound as a significant or differential metabolite in various biological contexts.

For example, an untargeted metabolomics study based on UPLC-MS/MS was used to analyze Laoxianghuang (fermented finger citron), identifying 756 metabolites, including this compound, to understand the chemical basis of its unique flavor. mdpi.com In another study, UPLC-MS/MS was applied to investigate the chemical constituents of cocoa beans during germination, where this compound (also referred to as HMG gluc D) was identified and quantified as a marker that increased during the process. nih.govacs.org Furthermore, in a study on Glycyrrhiza glabra (licorice), metabolic profiling using LC-HRMS/MS identified this compound as one of several compounds potentially responsible for anti-adenoviral activity. nih.govresearchgate.net The power of UPLC-MS/MS lies in its ability to perform targeted fragmentation (MS/MS), generating specific product ions from a precursor ion, which provides a high degree of confidence in compound identification. elte.huresearchgate.net

NMR-Based Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for structural elucidation and quantitative analysis. While LC-MS is often preferred for its sensitivity, quantitative NMR (qNMR) offers distinct advantages, such as being a primary ratio method that does not always require an identical reference standard for the analyte. researchgate.net

The structure of this compound has been confirmed using NMR experiments, which provide detailed information about the carbon-hydrogen framework of the molecule. elte.huresearchgate.netx-mol.net Specifically, ¹H and ¹³C NMR spectra reveal the characteristic signals of the 3-hydroxy-3-methylglutaric acid (HMG) moiety, the maltol (B134687) group, and the β-D-glucopyranose unit. sci-hub.se For instance, in the HMBC spectrum, a key correlation is observed between the anomeric proton of the glucose and the C-3 carbon of the maltol moiety, confirming the linkage. sci-hub.se

Although specific studies detailing the quantitative analysis of this compound using qNMR are not prominent in the reviewed literature, the principle is well-established for flavonoids and other natural products. researchgate.net A qNMR method would involve selecting specific, well-resolved proton signals from the ¹H NMR spectrum of this compound and integrating their areas relative to a certified internal standard of known concentration. researchgate.netavantiresearch.com The availability of detailed NMR spectral data for this compound provides the necessary foundation for the development of such a robust and accurate quantitative method. sci-hub.senih.gov

Development of Specific Assays for this compound Detection

The development of specific assays is crucial for screening the biological activities of natural compounds and for quality control. While no assays have been developed exclusively for the detection of this compound, its identification as a potential bioactive marker has been a result of broader screening assays.

In a notable study investigating the anti-adenoviral properties of Glycyrrhiza glabra extracts, an in-vitro cytopathic effect (CPE) inhibitory assay was employed. nih.govresearchgate.net This bioassay was coupled with metabolic profiling, and through chemometric modeling (Orthogonal Projections to Latent Structures, OPLS), this compound was suggested as one of the potential markers against Human adenovirus type-7 (HAdV-7). nih.govresearchgate.net Such an approach, which links chemical fingerprints to biological activity, is a powerful strategy for discovering active compounds. While this study did not result in a specific detection assay for this compound itself, it highlights its significance in a biological context and paves the way for the future development of targeted bioassays or functional assays based on its identified activity.

Multi Omics and Systems Biology Approaches in Licoagroside B Research

Metabolomics for Bioactive Compound Profiling

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool for creating a "fingerprint" of the biochemical phenotype. cnr.itfrontiersin.org This approach is instrumental in the identification and quantification of a wide array of compounds in complex biological samples. In the context of Licoagroside B, metabolomic techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), have been pivotal. cnr.itfrontiersin.orgrsc.org

Advanced analytical methods like ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) provide the high resolution and sensitivity required for the detailed metabolic profiling of plant extracts. rsc.orgresearchgate.net These techniques have successfully identified this compound in various plant species, including sea lavender (Limonium algarvense), licorice (Glycyrrhiza species), and chickpeas (Cicer arietinum). rsc.orgmdpi.comunive.it

In a study on sea lavender, this compound was one of several compounds uniquely detected in the flowers, highlighting the organ-specific accumulation of certain metabolites. mdpi.com Similarly, research on different Glycyrrhiza varieties showed that this compound was present in significantly higher relative abundances in G. glabra compared to G. uralensis. unive.it Furthermore, metabolomic analysis of carrot varieties identified this compound as a discriminating factor between them, with its levels influenced by agricultural practices like seeding density. researchgate.net These studies underscore the utility of metabolomics in profiling bioactive compounds and understanding their distribution and influencing factors within plants.

A recent untargeted metabolomics study on cocoa beans identified this compound (referred to as HMG gluc D) as one of the significantly upregulated compounds during germination, suggesting its potential role in this physiological process. acs.org The compound has also been identified in the metabolic profiles of soy by-products and as a constituent of the Qing-Re-Hua-Shi Decoction, a traditional Chinese medicine formula. nih.govcsic.es

The following table summarizes the key findings from metabolomic studies that have identified this compound.

| Plant/Source | Key Findings | Analytical Technique |

| Sea Lavender (Limonium algarvense) | Detected exclusively in the flowers. mdpi.com | LC-ESI-HRMS/MS |

| Licorice (Glycyrrhiza glabra) | Higher relative abundance compared to G. uralensis. unive.it | Not specified |

| Chickpea (Cicer arietinum) | Tentatively identified as a maltol (B134687) derivative. rsc.orgresearchgate.net | RP-HPLC-DAD-ESI-QTOF-MS |

| Carrot (Daucus carota) | Discriminating factor for varieties; levels affected by seeding density. researchgate.net | UHPLC-Q-TOF-MS |

| Cocoa Bean (Theobroma cacao) | Upregulated during germination. acs.org | UHPLC-ESI-MS/MS |

| Soy (Glycine max) | Identified in various by-products (branches, leaves, pods, roots). csic.es | UHPLC-ESI-QToF-MS/MS |

| Qing-Re-Hua-Shi Decoction | Identified as a component of the herbal formula. nih.gov | UPLC-Q-TOF/MS |

Proteomics and Transcriptomics in Relation to this compound Accumulation

The integration of proteomics (the study of proteins) and transcriptomics (the study of gene expression) with metabolomics provides a more complete picture of the biological processes leading to the accumulation of specific compounds like this compound. mdpi.com These multi-omics approaches can reveal the genes and enzymes involved in the biosynthetic pathways of secondary metabolites. nih.gov

A study on licorice (Glycyrrhiza uralensis) under drought stress employed a combination of transcriptome, proteome, and metabolome analyses to understand the changes in bioactive constituents. mdpi.comnih.gov The study found that while drought stress led to lower levels of some precursor flavonoids like formononetin (B1673546) and isoliquiritigenin, the content of final products, including licoagrosides, was higher in the treated licorice. mdpi.com This suggests a complex regulatory network where stress conditions can enhance the production of certain bioactive compounds.

The integrated analysis identified key genes and proteins involved in flavonoid biosynthesis that were upregulated under drought stress. nih.gov These included enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various cytochrome P450 enzymes. nih.gov Although the study did not pinpoint the specific enzymes directly responsible for the final steps of this compound synthesis, it demonstrated that the broader flavonoid pathway is activated at both the gene and protein level, leading to the accumulation of downstream products. mdpi.comnih.gov

While direct proteomic or transcriptomic studies focusing solely on this compound are limited, research on related compounds and pathways provides valuable insights. For instance, studies on the biosynthesis of other flavonoids in hairy root cultures of Glycyrrhiza species have identified key enzymes and intermediates, which could be relevant to the this compound pathway. researchgate.net Future research combining these omics technologies will be crucial for elucidating the precise genetic and enzymatic machinery responsible for this compound synthesis and accumulation. usq.edu.au

Network Pharmacology for Polypharmacology and Target Prediction

Network pharmacology is an emerging field that utilizes systems biology principles to understand the complex interactions between drug molecules and multiple biological targets. ijpsonline.comheraldopenaccess.usnih.gov This approach is particularly well-suited for studying the polypharmacology of natural compounds like this compound, which may act on various targets within a biological network. ijpsonline.comijpsonline.com

Bioactive Compound-Target-Action Relationship Mapping

Network pharmacology aims to construct and analyze "drug-target-disease" networks to predict the mechanisms of action of bioactive compounds. ijpsonline.comnih.gov By integrating data from various sources, including phytochemical databases and bioactivity databases like ChEMBL, researchers can map the relationships between compounds and their potential protein targets. ijpsonline.comgdb.toolsnih.gov

In studies involving licorice (Glycyrrhiza glabra), this compound was included as one of the bioactive constituents in network pharmacological analyses to predict its role in conditions like neuropathic pain. ijpsonline.comijpsonline.com These analyses identify potential targets by comparing the chemical structures of the compounds to libraries of known ligands for various proteins. gdb.toolsnih.gov For example, a study investigating native plant compounds for activity against colorectal cancer identified this compound as having potential interactions with several protein targets, including MAPK1, MAPK8, CTSB, MIF, DPP4, and TREM1. researchgate.netnih.gov

The table below lists some of the predicted targets for this compound from network pharmacology studies.

| Predicted Target Protein | Associated Disease/Pathway | Study Context |

| Mitogen-activated protein kinase 1 (MAPK1) | Cancer pathways nih.gov | Anticancer effects of native plant compounds researchgate.netnih.gov |

| Mitogen-activated protein kinase 8 (MAPK8) | Cancer pathways nih.gov | Anticancer effects of native plant compounds researchgate.netnih.gov |

| Cathepsin B (CTSB) | Cancer pathways nih.gov | Anticancer effects of native plant compounds researchgate.netnih.gov |

| Macrophage migration inhibitory factor (MIF) | Cancer pathways nih.gov | Anticancer effects of native plant compounds researchgate.netnih.gov |

| Dipeptidyl peptidase 4 (DPP4) | Cancer pathways nih.gov | Anticancer effects of native plant compounds researchgate.netnih.gov |

| Triggering receptor expressed on myeloid cells 1 (TREM1) | Cancer pathways nih.gov | Anticancer effects of native plant compounds researchgate.netnih.gov |

These predictions provide hypotheses for the compound's biological activities and pave the way for experimental validation through methods like molecular docking and in vitro assays. researchgate.netbiorxiv.org

Protein-Protein Interaction Network Analysis

Once potential targets for a bioactive compound are identified, protein-protein interaction (PPI) network analysis is used to understand the broader biological context of these targets. ebi.ac.uknih.gov PPI networks represent the physical and functional interactions between proteins and are essential for nearly all cellular processes. ebi.ac.uk

By mapping the predicted targets of this compound onto a human PPI network, researchers can identify key pathways and cellular processes that may be modulated by the compound. nih.govbrieflands.com The analysis of these networks often involves identifying "hub" proteins, which are highly connected nodes that are frequently critical for network integrity and function. nih.govbrieflands.com

For instance, in the study on colorectal cancer, the targets of this compound and other compounds were part of a larger interaction network. researchgate.net Analyzing this network helps to elucidate how inhibiting or activating a single target might propagate effects through interconnected pathways. embopress.org The construction of such networks relies on data from experimental methods like yeast two-hybrid screens and affinity purification-mass spectrometry, as well as computational predictions. ebi.ac.ukbiorxiv.org This systems-level view is crucial for understanding the polypharmacological effects of compounds like this compound and for identifying the most influential nodes within the network that could serve as primary therapeutic targets. brieflands.compublisherspanel.com

Future Research Trajectories and Potential Academic Applications of Licoagroside B

Exploration of Novel Biological Activities

While initial research has linked Licoagroside B to antioxidant and anti-inflammatory properties, the full spectrum of its biological activities remains largely unexplored. Future research should systematically investigate new therapeutic areas.

Elucidation of Known Activities: Current evidence suggests this compound possesses moderate antioxidant capabilities, contributing to the reduction of oxidative and nitrative damage to blood plasma proteins and lipids in vitro. researchgate.netmdpi.com It is also a component of plant extracts that demonstrate anti-inflammatory potential by reducing the release of pro-inflammatory cytokines like interleukin 2 (IL-2) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Future studies should aim to delineate the specific molecular mechanisms by which this compound exerts these effects. Investigating its interaction with key signaling pathways, such as NF-κB or Nrf2, could provide crucial insights.

Neuroprotective Potential: The compound has been identified in plant extracts reported to have neuroprotective effects. mdpi.com This warrants direct investigation into the neuroprotective capabilities of isolated this compound. Future research could explore its efficacy in models of oxidative stress-induced neuronal damage, a hallmark of various neurodegenerative diseases.

Screening for New Activities: Given the diverse pharmacological profiles of plants containing this compound, which are used in traditional medicine for ailments ranging from arthritis to gastrointestinal issues, it is plausible that the compound possesses other bioactivities. auctoresonline.org A comprehensive screening approach could be employed to test for anti-diabetic, anti-cancer, immunomodulatory, and antimicrobial effects, thus broadening its potential therapeutic applications.

Development of Advanced Preclinical Models

To date, the biological evaluation of this compound has been primarily conducted using in vitro systems, such as human blood plasma and peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov A critical future direction is the translation of these findings into more complex and physiologically relevant preclinical models.

In Vitro Advancement: Moving beyond simple cell-based assays, future research could utilize advanced in vitro models like 3D organoids or co-culture systems. For instance, gut organoids could be used to study its effects on intestinal inflammation, while brain organoids could serve as a platform to validate its neuroprotective potential in a more complex, human-relevant context.

In Vivo Validation: The development and use of appropriate in vivo animal models are essential to validate the therapeutic potential of this compound. Based on its known anti-inflammatory and antioxidant activities, rodent models of inflammatory diseases (e.g., collagen-induced arthritis) or oxidative stress-related conditions would be highly relevant. auctoresonline.org These studies would be crucial for understanding the compound's pharmacokinetics, efficacy, and mechanism of action in a whole-organism setting.

Integration with Synthetic Biology for Optimized Production

The isolation of this compound from natural plant sources can be inefficient. Synthetic biology offers powerful tools to overcome production bottlenecks and generate novel derivatives.

Elucidation of Biosynthetic Pathway: A fundamental step is to fully elucidate the biosynthetic pathway of this compound in its native plant producers. While the general flavonoid and glycoside pathways are known, the specific enzymes responsible for the final steps of this compound synthesis require identification. researchgate.net This knowledge is a prerequisite for metabolic engineering.

Heterologous Production: Once the biosynthetic genes are identified, they can be transferred into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous production. This approach allows for scalable and controlled fermentation-based manufacturing, independent of plant cultivation.

Combinatorial Biosynthesis and Mutasynthesis: Synthetic biology techniques enable the engineering of biosynthetic pathways to create novel molecules. anr.frrsc.org By combining genes from different pathways (combinatorial biosynthesis) or feeding synthetic precursors to a modified organism (mutasynthesis), it is possible to generate a library of this compound analogues. anr.fr This could lead to the discovery of derivatives with enhanced activity, improved stability, or novel biological functions. The established use of hairy root cultures for producing related compounds provides a strong starting point for applying these advanced biotechnological methods. researchgate.net

Application in Natural Product Drug Discovery Pipelines

Natural products remain a vital source of new drugs and chemical scaffolds for drug development. biomedpharmajournal.orgnih.gov this compound is a promising candidate for integration into modern, technology-driven drug discovery pipelines.

Lead Compound for Optimization: With its defined chemical structure and initial evidence of bioactivity, this compound can serve as a valuable lead compound. Medicinal chemistry campaigns can be initiated to synthesize derivatives and establish structure-activity relationships (SAR), aiming to improve potency and drug-like properties.

Computational and In Silico Approaches: Modern drug discovery heavily relies on computational tools. nih.gov The structure of this compound can be used for in silico virtual screening and molecular docking studies to identify potential protein targets. nih.gov This can help prioritize experimental validation and uncover novel mechanisms of action.

Fragment-Based Drug Discovery (FBDD): The core scaffolds of natural products are increasingly used in FBDD. chimia.ch this compound can be deconstructed into its constituent fragments (the maltol (B134687) core and the modified glucose moiety), which can then be screened for binding to various biological targets. This approach can identify novel starting points for developing drugs against challenging targets like protein-protein interactions.

Q & A

Basic Research Questions

Q. How can researchers formulate hypothesis-driven questions for studying Licoagroside B’s bioactivity?

- Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Specific cell lines or animal models (e.g., hepatic cells for hepatoprotective studies).

- Intervention: Dose-dependent effects of this compound vs. control compounds.

- Outcome: Quantifiable biomarkers (e.g., oxidative stress markers like SOD/GSH).

Q. What strategies ensure robust experimental design for initial pharmacological validation of this compound?

- Prioritize reproducibility :

- Define positive/negative controls (e.g., ascorbic acid for antioxidant assays).

- Use validated assays (e.g., DPPH/ABTS for radical scavenging, LC-MS for metabolite identification).

- Document protocols per BJOC standards : Include detailed synthesis, purification, and characterization steps (e.g., NMR, HPLC) to enable replication .

Q. How should researchers conduct systematic literature reviews to contextualize this compound studies?

- Apply PRISMA guidelines for screening and selecting primary sources.

- Critically evaluate contradictions (e.g., conflicting reports on cytotoxicity thresholds) using tools like GRADE criteria to assess evidence quality.

- Use citation chaining in databases (PubMed, SciFinder) to trace mechanistic hypotheses (e.g., "this compound AND NF-κB pathway") .

Advanced Research Questions

Q. What statistical and computational methods resolve contradictions in this compound’s dose-response data?

- Employ dose-response meta-analysis to harmonize heterogeneous datasets.

- Use Bayesian modeling to account for variability in in vivo vs. in vitro systems (e.g., bioavailability differences).

- Validate findings with sensitivity analysis to identify outlier studies or confounding variables (e.g., solvent effects in cell cultures) .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

- Design integrated workflows :

- Transcriptomics: RNA-seq to map gene expression changes (e.g., Nrf2/ARE pathway activation).

- Metabolomics: HR-MS/MS to track endogenous metabolite shifts (e.g., arachidonic acid derivatives).

- Network pharmacology: Use platforms like STRING or Cytoscape to identify protein-protein interaction hubs .

- Address technical variability via batch-effect correction (e.g., ComBat algorithm) and cross-platform normalization .

Q. What strategies mitigate bias in preclinical efficacy studies of this compound?

- Implement blinded analysis for outcome assessments (e.g., histopathology scoring).

- Use heterogeneity testing (I² statistic) in meta-analyses to quantify study inconsistencies.

- Adhere to ARRIVE 2.0 guidelines for in vivo experiments: Report sample-size calculations, randomization, and exclusion criteria transparently .

Q. How should researchers prioritize mechanistic follow-ups when this compound shows off-target effects?

- Apply target deconvolution techniques:

- Chemical proteomics: Affinity chromatography with this compound-coupled beads.

- CRISPR-Cas9 screens: Knockout libraries to identify genetic modifiers of bioactivity.

- Use Knock-in/Knock-out models to validate target specificity (e.g., COX-2 vs. 5-LOX inhibition) .

Methodological Best Practices

- Data Presentation :

- Use Minimal Information Standards (e.g., MIAME for microarray data, MIAPE for proteomics).

- Provide raw data in repositories (e.g., MetaboLights, PRIDE) .

- Peer Review Preparation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.